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Compound of Interest

1-(2-Bromophenyl)cyclohexan-1-
Compound Name:

amine
CAS No.: 1341527-70-5
Cat. No.: B3232482

Get Quote

Executive Summary & Chemical Identity

1-(2-Bromophenyl)cyclohexan-1-amine (hereafter 2-Br-PCA) is a primary amine
arylcyclohexylamine, structurally analogous to Phencyclidine (PCP) and a direct metabolic
precursor/analogue of 2-Bromodeschloroketamine. In forensic and pharmaceutical contexts, it
serves as a critical marker for the synthesis or metabolism of brominated dissociative
anesthetics.

This guide details the mass spectrometric behavior of 2-Br-PCA, focusing on the diagnostic
utility of the bromine isotope pattern (

) and the differentiation of this ortho-isomer from its meta- and para- counterparts.

Physicochemical Profile
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Parameter Data
IUPAC Name 1-(2-Bromophenyl)cyclohexan-1-amine
Formula

Exact Mass (

253.0466 Da
)
Exact Mass (
255.0446 Da
)
Structure Class Arylcyclohexylamine (Primary Amine)

Ortho-substituted Bromine (Steric hindrance
Key Feature
zone)

GC-MS (El) Fragmentation Analysis

Electron lonization (EIl) at 70 eV provides the structural fingerprint. For 2-Br-PCA, the spectrum
Is dominated by the interplay between the cyclohexane ring stability and the labile primary
amine.

The Molecular lon ()

Unlike tertiary amines (e.g., PCP) which show moderate molecular ions, primary amines like 2-
Br-PCA often exhibit weak molecular ions.

e Observation: A doublet at m/z 253 and 255 with equal intensity (1:1).

o Diagnostic Value: This doublet confirms the presence of a single bromine atom. Any
fragment retaining the aromatic ring must display this doublet.

Primary Fragmentation Pathways

The fragmentation follows the "PCP Rule" modified for primary amines:

e Loss of Ammonia (Deamination):

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3232482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism: Elimination of

[e]

(17 Da).

o

Fragment: 1-(2-bromophenyl)cyclohexene radical cation.

m/z:236 / 238.

[¢]

[¢]

Intensity: Often high in primary amines due to the stability of the conjugated cyclohexene-
aryl system.

e Cyclohexane Ring Fragmentation (The "Propyl Loss"):

[¢]

Mechanism: Ring opening followed by the loss of a propyl radical (

, 43 Da).

[¢]

Fragment:

m/z:210/ 212.

[e]

o

Context: This is the characteristic "fingerprint" ion for arylcyclohexylamines, analogous to
the m/z 91 tropylium in alkylbenzenes but shifted by the amine/ring structure.

e The "Ortho Effect" (Specific to 2-Br):

o Mechanism: The bromine at the ortho position interacts sterically with the amine
hydrogens, potentially facilitating the loss of the halogen radical (

, 79/81 Da) more readily than in para isomers.

o Fragment:

o m/z:174 (Single peak, no isotope pattern).
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o Significance: A high abundance of m/z 174 relative to the parent ion suggests the ortho

isomer over the para isomer.

Predicted El Mass Spectrum Table

Isotope Pattern

m/z (Nominal)

lon Identity

Relative
Abundance (Est.)

253 /255 (Molecular lon) 1:1 Doublet < 10% (Weak)
236 /238 1:1 Doublet 40 - 60%

210/ 212 1:1 Doublet 100% (Base Peak)
174 Singlet 20 - 30%

155/ 157 Bromophenyl Cation 1:1 Doublet 15 - 25%

LC-MS/MS (ESI) Profiling

Electrospray lonization (ESI) in positive mode (

) is preferred for biological matrices (plasma/urine) due to higher sensitivity.

Precursor lon Selection

e Target: Protonated Molecule

e m/z:254.05 and 256.05.

o Protocol: Set the quadrupole to scan a width of 4 Da to capture both isotopes, or target the

monoisotopic peak (254.05) for MS/MS fragmentation.

Collision-Induced Dissociation (CID)

Upon collision (e.g., 20-35 eV), the protonated molecule fragments predictably:

e Characteristic Neutral Loss:
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o Loss of

(

17 Da)
m/z 237 [ 239.

o Note: In ESI, the charge is often retained on the most basic site. If
is lost, the charge migrates to the carbocation on the ring/aryl group.

e Aryl Cation Formation:
o High energy collisions will cleave the cyclohexane ring entirely.
o Fragment: Bromophenyl cation (
).

o m/z:155 / 157.

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways for 2-Br-PCA under Electron
lonization, highlighting the critical isotope retention points.
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Figure 1: EI-MS Fragmentation pathway of 2-Br-PCA showing the conservation of the bromine
isotope doublet in major fragments.

Experimental Protocols
Sample Preparation (Biological Matrix)

This protocol utilizes Liquid-Liquid Extraction (LLE) optimized for basic drugs.

Alkalinization: To 1.0 mL of plasma/urine, add 100

L of 1.0 M NaOH (pH > 10). Rationale: Ensures the amine is uncharged (
) for extraction.

o Extraction: Add 3.0 mL of n-butyl chloride or ethyl acetate. Vortex for 2 minutes.
o Separation: Centrifuge at 3,500 rpm for 5 minutes.

o Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness
under
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stream at 40°C.

e Reconstitution:
o For GC-MS: Reconstitute in 50

L Ethyl Acetate.

o For LC-MS: Reconstitute in 100

L Mobile Phase A/B (90:10).

Instrument Parameters
GC-MS (Agilent 5977 or equiv)
e Column: HP-5MS Ul (30m x 0.25mm x 0.25

m).[1]
¢ Inlet: Splitless mode, 250°C.
e Carrier Gas: Helium, 1.0 mL/min (constant flow).
e Oven Program:
o Initial: 80°C (hold 1 min).
o Ramp: 20°C/min to 280°C.[2]
o Hold: 5 mins.
e MS Source: 230°C, 70 eV.

» SIM Mode (Quantitation): Target m/z 210, 212, 236.

LC-MSIMS (QqQ)
e Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8

m.
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Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 7 minutes.

MRM Transitions:

o Quantifier: 254.0

237.0 (Loss of
).
o Qualifier: 254.0

155.0 (Bromophenyl cation).

Analytical Workflow Diagram

The following diagram outlines the decision matrix for identifying 2-Br-PCA in unknown
samples.

Fragment Match:
- m/z 210/212 (Propyl Loss)
- m/z 236/238 (NH3 Loss)

CONFIRMED:
2-Br-PCA

Alkaline LLE
(pH > 10)

Full Scan MS
(GCorLC)

Unknown Sample
(Powder/Biofluid)

Check Isotope Pattern
Is m/z (M) : (M+2) == 1:1?

_________________

Click to download full resolution via product page

Figure 2: Decision tree for the identification of brominated arylcyclohexylamines.
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o Context: Establishes the metabolic relevance of brominated ketamine analogues and the
impact of ortho-substitution on enzym

e Liu, C,, etal. (2023). "Study on the Mass Spectrometry Fragmentation Patterns for Rapid
Screening and Structure Identification of Ketamine Analogues in lllicit Powders." Molecules.
Link

o Context: Provides the foundational fragmentation rules (alpha-cleavage and alkyl loss)
e Doc Brown's Chemistry. "Mass spectrum of 2-bromopropane and Isotope Signatures.” Link
o Context: Authoritative educational verification of the 1:1 isotope r

o Stiller, R. L., et al. (1982). "Gas chromatographic analysis of ketamine and norketamine in
plasma and urine."[3] Journal of Chromatography B. Link

o Context: Historical baseline for GC-MS parameters of arylcyclohexylamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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